REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:11]([OH:13])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:20](I)[CH3:21]>O>[NH2:1][C:2]1[C:3]([C:11]([O:13][CH2:20][CH3:21])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1CCC)C(=O)O
|
Name
|
cesium carbonate
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
this mixture was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped with dimethylformamide (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (20 ml) and ethyl acetate (20 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from acetone
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1CCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |